methyl octahydro-1H-indole-2-carboxylate hydrochloride

Physical Chemistry Process Chemistry Crystallization

Researchers synthesizing peptidyl thrombin inhibitors often contend with conformational flexibility that compromises target binding affinity. Methyl octahydro-1H-indole-2-carboxylate hydrochloride (CAS 195878-03-6) resolves this with its fully saturated bicyclic octahydroindole core, delivering proline-like conformational constraint without aromatic interference. • Sharp melting point (184-185°C) ensures predictable purification behavior and analytical reference standard utility. • Methyl ester protection enables selective late-stage deprotection or orthogonal functionalization in multi-step syntheses. • Hygroscopic solid; store at -20°C under inert atmosphere for validated long-term stability.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 195878-03-6
Cat. No. B1520961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl octahydro-1H-indole-2-carboxylate hydrochloride
CAS195878-03-6
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CCCCC2N1.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H
InChIKeyAJVPKXUASPJHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Octahydro-1H-indole-2-carboxylate Hydrochloride – Saturated Bicyclic Building Block


Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a conformationally constrained, saturated bicyclic amino acid derivative (C10H17NO2·HCl, MW 219.71) . It features a fully hydrogenated indole core, offering the rigidity of proline analogs while eliminating aromaticity . Primarily used as a building block or chiral intermediate, it is referenced for the preparation of peptidyl thrombin inhibitors .

Scaffold
Conformationally constrained saturated bicyclic core
Form
Hydrochloride salt with defined crystallinity
Use
Protected chiral ester for peptidomimetic synthesis

Why Generic Octahydroindole Analogs Cannot Substitute


Direct substitution with a generic octahydroindole-2-carboxylic acid or an alternative ester is not scientifically justified. The target compound's specific methyl ester, hydrochloride salt form, and stereochemical composition confer a unique set of physicochemical properties. These include a precisely defined melting point (184-185°C), a specific solubility profile (slight in DMSO, MeOH, H2O), and hygroscopic stability requirements . Substituting with a free acid (e.g., CAS 80875-98-5, melting point 275-277°C) or a different salt form would alter reaction conditions, solubility, and downstream synthetic outcomes . These differences necessitate compound-specific handling and validation for reproducible research, which is critical for procurement decisions.

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Salt/ester form mismatch: Free acid analogs (e.g., CAS 80875-98-5) have markedly different melting behavior and solubility, altering reaction conditions and purification.

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Stereochemical variability: Generic octahydroindole derivatives may not replicate the specific chiral composition of this hydrochloride salt, affecting downstream synthetic or biological outcomes.

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Handling and stability: The hygroscopic nature requires refrigerated, inert-atmosphere storage; using a room‑temperature‑stable free acid does not reflect these process constraints.

Quantitative Physicochemical Evidence


Melting Point: Hydrochloride Salt vs. Free Acid

The hydrochloride salt exhibits a sharp melting point of 184-185°C, indicative of a pure, crystalline solid . In stark contrast, the analogous free acid, L-octahydroindole-2-carboxylic acid (CAS 80875-98-5), melts/decomposes at a significantly higher temperature (275-277°C) . This 91°C difference directly impacts processing conditions, such as drying and reaction setup, and serves as a key quality control metric for the salt form.

Melting Point: Salt vs. Free Acid
Reported
Hydrochloride salt 184–185 °C
Free acid (CAS 80875-98-5) 275–277 °C
~91 °C lower melting point
Enables gentler drying and salt‑form identity confirmation
Data to verify with independent QC
Physical Chemistry Process Chemistry Crystallization

Solubility Profile: Slight in Polar Solvents

The hydrochloride salt exhibits a defined, slightly soluble profile in polar aprotic and protic solvents: DMSO (slightly), methanol (slightly), and water (slightly) . This is a distinct profile from other octahydroindole derivatives, such as octahydroisoindole (CAS 1470-99-1), which has been reported with a much higher solubility of 45 mg/mL in DMSO . The target compound's limited solubility in water and common organic solvents dictates specific formulation or reaction media choices, making it unsuitable for applications requiring high aqueous solubility without further modification.

Solubility Profile
Reported
Hydrochloride salt Slightly soluble (DMSO, MeOH, H₂O)
Octahydroisoindole (CAS 1470-99-1) 45 mg/mL in DMSO
Reportedly much lower solubility
Guides selection of reaction media and assay conditions
Solubility assessment at room temperature; verify experimentally
Formulation Medicinal Chemistry Solubility

Hygroscopic Storage Requirements

The compound is documented as hygroscopic and requires storage under an inert atmosphere in a refrigerator . This handling requirement is more stringent than that for the free acid L-octahydroindole-2-carboxylic acid, which is typically stored at room temperature in a dry, sealed environment . The hygroscopic nature of the hydrochloride salt means it is prone to absorbing moisture, which can lead to inaccurate weighing, potential hydrolysis, and altered reactivity over time if not handled properly.

Storage Requirements
Reported
Hydrochloride salt Hygroscopic; refrigerate under inert atmosphere
Free acid (CAS 80875-98-5) Room temperature, dry sealed storage
Requires more stringent handling
Critical for maintaining compound integrity and batch reproducibility
Supplier‑reported guideline; validate for long‑term studies
Stability Storage Logistics

Applications for Methyl Octahydro-1H-indole-2-carboxylate Hydrochloride


Synthesis of Peptidomimetic Thrombin Inhibitors

The compound is specifically cited as a useful precursor for preparing peptidyl thrombin inhibitors . Its saturated bicyclic scaffold (octahydroindole) is a privileged structure for introducing conformational constraint into peptide backbones, often to enhance metabolic stability and target affinity . The methyl ester serves as a protected form of the carboxylic acid, enabling selective deprotection or further functionalization at a later synthetic stage. Its use is most appropriate when a rigid, proline-like motif is required in a serine protease inhibitor scaffold.

Chiral Building Block for Constrained Amino Acids

As a derivative of octahydroindole-2-carboxylic acid, this compound is valuable for synthesizing unnatural, constrained amino acids and peptidomimetics . The fully saturated ring system provides a unique, rigid scaffold that is distinct from the aromatic indole core. This rigidity can be exploited to lock a peptide or small molecule into a specific bioactive conformation, a common strategy in drug design. The defined melting point (184-185°C) and solubility profile provide predictable behavior during purification and analysis, making it suitable for generating compound libraries with controlled stereochemistry.

Analytical Reference Standard for Octahydroindole Scaffolds

Due to its well-defined physicochemical properties, including a sharp melting point of 184-185°C and specific solubility in DMSO, methanol, and water , the compound is suitable for use as an analytical reference standard. It can serve as a benchmark for HPLC, LC-MS, or NMR method development and validation when analyzing more complex octahydroindole derivatives in reaction mixtures or biological matrices. Its distinct spectral signature aids in the unambiguous identification and quantification of structurally related analogs.

Application
Selection Property
Validation Focus
Peptidomimetic thrombin inhibitor research
Conformationally constrained bicyclic scaffold
Affinity and metabolic stability evaluation
Chiral building block for constrained amino acids
Rigid saturated heterocycle with defined stereochemistry
Conformational locking and stereochemical fidelity
Analytical reference standard for octahydroindole scaffolds
Well‑defined melting and solubility profile
Method development and identity confirmation

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